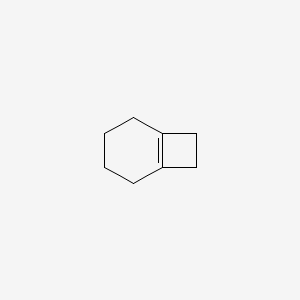
Bicyclo(4.2.0)oct-1(6)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(4.2.0)oct-1(6)-ene is a bicyclic hydrocarbon with a unique structure that features two fused rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The structure of this compound consists of a six-membered ring fused to a four-membered ring, creating significant ring strain and making it a valuable compound for studying reaction mechanisms and synthetic methodologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bicyclo(4.2.0)oct-1(6)-ene can be achieved through various synthetic routes. One common method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between different coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the principles of tandem catalysis and efficient synthetic procedures are employed to produce this compound on a larger scale when needed .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo(4.2.0)oct-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the bicyclic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo(4.2.0)oct-1(6)-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo(4.2.0)oct-1(6)-ene involves its interaction with various molecular targets and pathways. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparaison Avec Des Composés Similaires
Bicyclo(4.2.0)octa-1,5,7-triene: Another bicyclic compound with a similar structure but different reactivity due to the presence of additional double bonds.
Di(bicyclo(4.2.0)octa-1(6),2,4-trien-3-yl)dimethylsilane: A derivative used in polymer coating production with good dielectric properties.
Uniqueness: Bicyclo(4.2.0)oct-1(6)-ene is unique due to its specific ring strain and reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
10563-11-8 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
bicyclo[4.2.0]oct-1(6)-ene |
InChI |
InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2 |
Clé InChI |
RIWYQZIUWADFNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
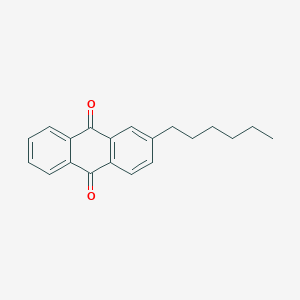
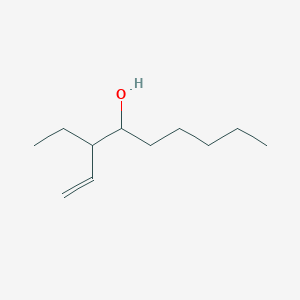


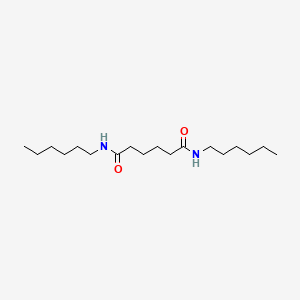

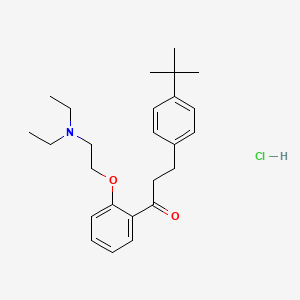
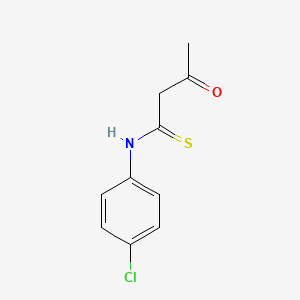
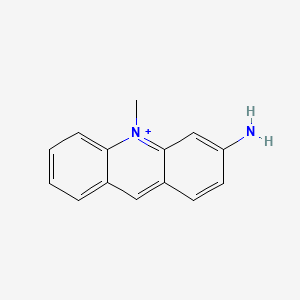
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
